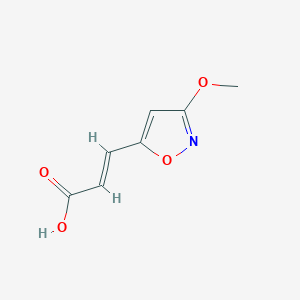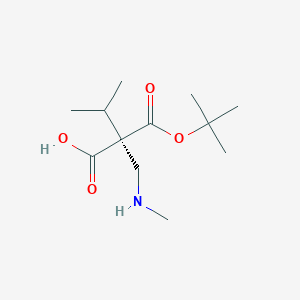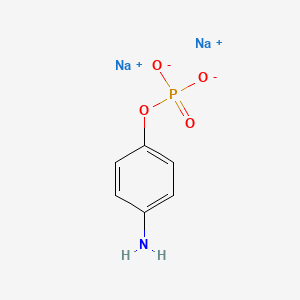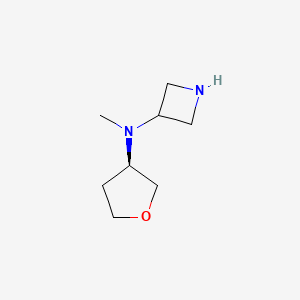
5-Chloroisoxazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroisoxazole-3-carbonitrile is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroisoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of β-diketohydrazones with chlorinating agents under controlled conditions . Another approach involves the use of terminal alkynes, which react with nitrile oxides in a cycloaddition reaction to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of inexpensive and readily available starting materials, such as β-diketohydrazones and terminal alkynes, under mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloroisoxazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes and further cyclization to form isoxazoles.
Reduction: Reduction of the nitrile group to form amines.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as tert-butyl nitrite or isoamyl nitrite.
Reduction: Commonly employs reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizes halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted isoxazoles, amines, and other heterocyclic compounds .
Applications De Recherche Scientifique
5-Chloroisoxazole-3-carbonitrile has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-Chloroisoxazole-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function . The compound’s potential anticancer effects are believed to involve the inhibition of specific enzymes and signaling pathways critical for cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoroisoxazole-3-carbonitrile
- 5-Bromoisoxazole-3-carbonitrile
- 5-Iodoisoxazole-3-carbonitrile
Uniqueness
5-Chloroisoxazole-3-carbonitrile is unique due to its specific halogen substitution, which imparts distinct chemical and biological properties. Compared to its fluorinated, brominated, and iodinated analogs, the chloro-substituted compound often exhibits different reactivity and potency in various applications .
Propriétés
IUPAC Name |
5-chloro-1,2-oxazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClN2O/c5-4-1-3(2-6)7-8-4/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGQXTCKXUVSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)
![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)

